![molecular formula C10H8F3N3O2S B1523797 2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate CAS No. 1269152-33-1](/img/structure/B1523797.png)
2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate
Overview
Description
“2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate” is a chemical compound with the CAS Number: 1269152-33-1 . It has a molecular weight of 291.25 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 4-(1H-pyrrol-2-yl)-1,3-thiazol-2-ylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F3N3O2S/c11-10(12,13)5-18-9(17)16-8-15-7(4-19-8)6-2-1-3-14-6/h1-4,14H,5H2,(H,15,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on synthesizing compounds with complex structures, including those related to pyrrole and thiazole rings, which are components of the chemical structure . For instance, studies on the synthesis of heterocyclic compounds like pyrroles and carbazoles through methods such as chain heterocyclization and electrophilic attack have contributed significantly to the development of new materials and drugs (Vovk et al., 2010), (Cipiciani et al., 1976).
Applications in Material Science
Compounds with carbazole units have been explored for their applications in material science, particularly in the development of luminescent materials and organic light-emitting diodes (OLEDs). For example, studies have demonstrated the synthesis and application of Ir(III) complexes with carbazole derivatives for data security protection and the design of smart luminescent materials (Song et al., 2016).
Antineoplastic Activity
In pharmacology, the structural analogs of pyrrolo[2,1-b]thiazole, incorporating carbamate functionalities, have shown promising antineoplastic activities. These compounds were synthesized and tested for their effectiveness against various cancer cell lines, revealing significant antileukemic and antitumor activities (Lalezari & Schwartz, 1988).
Electrophilic Substitution Reactions
Research on electrophilic substitution reactions has provided insights into the synthesis of fluorinated heterocycles, which are crucial in pharmaceuticals and agrochemicals. Studies have detailed the synthesis of diverse trifluoromethyl heterocycles from single precursors, showcasing the versatility of fluorinated compounds in organic synthesis (Honey et al., 2012).
Sensing Applications
Compounds related to carbazole have also been investigated for their sensing applications. For instance, polyfluorene derivatives, which incorporate carbazole units, have been studied for the optical sensing of metal ions in aqueous media, demonstrating significant sensitivity and selectivity (Wang et al., 2019).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)5-18-9(17)16-8-15-7(4-19-8)6-2-1-3-14-6/h1-4,14H,5H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZBNZTYCCOILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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